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Compound of Interest

Compound Name: (S)-(+)-1-Amino-2-propanol

Cat. No.: B1277028 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (S)-(+)-1-Amino-2-propanol (CAS No: 2799-17-9).

It is intended for researchers, scientists, and professionals in drug development who utilize

these analytical techniques for structural elucidation and characterization of small organic

molecules.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for (S)-(+)-1-Amino-2-propanol,
organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by observing the magnetic properties of atomic nuclei.[1]

Table 1: ¹H NMR Spectroscopic Data for 1-Amino-2-propanol (Data is representative of the

racemic mixture, with minimal expected deviation for the (S)-enantiomer in a non-chiral solvent)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

1.15 Doublet - -CH₃

2.26 Doublet of Doublets J = 12.6, 3.6
-CH₂ (diastereotopic

H)

2.76 Doublet of Doublets J = 12.6, 8.0
-CH₂ (diastereotopic

H)

3.70 Multiplet - -CH

5.26 Broad Singlet - -OH, -NH₂

Source: Adapted from ChemicalBook data for Amino-2-propanol.[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Amino-2-propanol

Chemical Shift (δ) ppm Assignment

21.3 -CH₃

49.9 -CH₂

66.5 -CH

Source: Adapted from ChemicalBook data for Amino-2-propanol.[3]

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational excitations of its bonds.[4] It is an effective tool for identifying the

presence of specific functional groups.[5][6]

Table 3: Key IR Absorption Bands for (S)-(+)-1-Amino-2-propanol
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Wavenumber (cm⁻¹) Intensity Assignment

3360 - 3280 Strong, Broad O-H and N-H stretching

2960 - 2850 Medium-Strong C-H stretching (sp³)

1590 Medium N-H bending (scissoring)

1460 Medium C-H bending

1080 Strong
C-O stretching (secondary

alcohol)

1040 Strong C-N stretching

Source: Data compiled from NIST and SpectraBase.[7][8][9]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z), providing information about the molecular weight

and fragmentation pattern.[10]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 1-Amino-2-propanol

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

75 ~2 [M]⁺ (Molecular Ion)

56 ~10 [M - H₂O - H]⁺

45 ~15 [CH₃-CH=OH]⁺

44 ~100 [CH₂=NH₂]⁺ (Base Peak)

30 ~40 [CH₂=NH₂]⁺

Source: Data compiled from the NIST WebBook.[11][12]

Experimental Protocols
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The following are generalized protocols for acquiring spectroscopic data for small, liquid

organic molecules like (S)-(+)-1-Amino-2-propanol. Instrument-specific parameters may

require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-1-Amino-2-propanol in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide,

D₂O) in a clean, dry vial.[13]

Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[13]

Instrumentation: Place the NMR tube into the spectrometer's probe.

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform

automated or manual shimming to optimize the magnetic field homogeneity.

Acquisition:

¹H NMR: Acquire a 1D proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. A sufficient number of

scans must be averaged to achieve an adequate signal-to-noise ratio due to the low

natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Salt Plate Method: Place one drop of neat (S)-(+)-1-Amino-2-propanol onto a polished

sodium chloride (NaCl) or potassium bromide (KBr) plate. Place a second plate on top to

create a thin liquid film.[4]

ATR Method: Alternatively, place a small drop of the sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory. This requires minimal sample and no

preparation of salt plates.
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Background Scan: Perform a background scan of the empty instrument (or clean ATR

crystal) to record the atmospheric H₂O and CO₂ spectrum, which will be subtracted from the

sample spectrum.

Sample Scan: Place the prepared sample into the instrument's sample holder and acquire

the spectrum. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.[5]

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of (S)-(+)-1-Amino-2-propanol in a volatile

organic solvent (e.g., methanol or dichloromethane). The concentration should be optimized

to avoid overloading the column and detector.

Instrumentation Setup (GC):

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the gas

chromatograph's heated injection port.

Separation: The compound travels through a capillary column (e.g., a nonpolar DB-5 or

similar), separating it from any impurities based on boiling point and column interactions.

Instrumentation Setup (MS):

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. For a volatile, small molecule, Electron Ionization (EI) is a common method.

[14]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their m/z ratio.[14]

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Acquisition: The mass spectrum is recorded across a specified mass range (e.g., m/z

10-200) for the duration of the chromatographic run.
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Visualization of Analytical Workflow
The logical workflow for the comprehensive spectroscopic analysis and structural confirmation

of a chemical entity like (S)-(+)-1-Amino-2-propanol can be visualized as follows.

NMR Analysis IR Analysis MS Analysis

(S)-(+)-1-Amino-2-propanol Sample

Sample Preparation
(Deuterated Solvent)

Sample Preparation
(Neat Film or ATR)

Sample Preparation
(Dilute in Solvent)

Instrumental Analysis
(¹H, ¹³C Spectra)

Data Processing &
Interpretation

Structural Elucidation
& Confirmation

Instrumental Analysis
(Acquire Spectrum)

Data Processing &
Interpretation

Instrumental Analysis
(GC-MS, EI)

Data Processing &
Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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